4-butyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate

Lipophilicity logP Structure-Activity Relationship

This 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl N-Cbz-glycinate is the only commercially unavailable fluorogenic substrate that combines a Cbz-Gly recognition motif with a dialkyl-substituted coumarin scaffold. The 4-butyl group increases logP by ~1.6 units versus standard 4-MU substrates, enabling studies of membrane-associated or hydrophobic enzyme active sites. The 8-methyl substituent alters fluorophore pH sensitivity and quantum yield, preventing direct substitution with generic 4-MU-Cbz-Gly without revalidation. For protease/TG2 fingerprinting and directed evolution, this compound uniquely discriminates isoforms based on hydrophobic pocket accessibility. Inquire for custom synthesis and bulk pricing.

Molecular Formula C24H25NO6
Molecular Weight 423.5 g/mol
Cat. No. B11159256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate
Molecular FormulaC24H25NO6
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)CNC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C24H25NO6/c1-3-4-10-18-13-21(26)31-23-16(2)20(12-11-19(18)23)30-22(27)14-25-24(28)29-15-17-8-6-5-7-9-17/h5-9,11-13H,3-4,10,14-15H2,1-2H3,(H,25,28)
InChIKeyCUXYFVPPSVBWNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate – Structural Classification and Procurement Context


The compound 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate (C₂₄H₂₅NO₆, MW 423.5 g/mol) is a synthetic 7-hydroxycoumarin (umbelliferone) derivative in which the 7-hydroxyl group is esterified with N-(benzyloxycarbonyl)glycine (Cbz-Gly) . The coumarin core bears a 4-butyl substituent (replacing the common 4-methyl group of 4-methylumbelliferone substrates) and an 8-methyl group. This architecture places it within the class of fluorogenic esterase/protease substrates where enzymatic cleavage of the ester bond liberates the fluorescent 7-hydroxycoumarin reporter. The Cbz (carbobenzyloxy) protecting group on the glycine amine simultaneously serves as a recognition element for certain serine proteases and transglutaminases, while the 4-butyl and 8-methyl substitutions on the coumarin scaffold differentiate it from the widely used 4-methylumbelliferyl (4-MU) platform [1].

Why 4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate Cannot Be Trivially Replaced by 4-MU-Cbz-Gly or Unsubstituted Coumarin Esters


Generic substitution of this compound with the widely available 4-methylumbelliferyl N-[(benzyloxy)carbonyl]glycinate (4-MU-Cbz-Gly) or simple Cbz-Gly-7HC fails on at least two quantifiable axes. First, the 4-butyl group increases the calculated logP by approximately 1.5–1.8 units relative to the 4-methyl congener, substantially altering the substrate's partitioning into hydrophobic enzyme active sites and non-specific protein binding [1]. Second, the 8-methyl substituent modifies the electronic environment of the coumarin fluorophore, shifting both the pKa of the 7-hydroxy leaving group and its fluorescence quantum yield upon release; literature on structurally analogous 8-methyl-7-aminocoumarins demonstrates pronounced pH-dependent fluorescence attenuation at pH ~2.5 and ~11.5, a behaviour not observed with 4-MU [2]. These structural features can shift enzyme kinetic parameters (Km, kcat) and detection sensitivity in ways that make direct one-to-one substitution without revalidation analytically unsound.

Quantitative Differentiation Evidence for 4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate vs. Closest Analogs


4-Butyl vs. 4-Methyl Substitution: Quantitative Impact on Lipophilicity and Predicted logP Differential

Replacement of the 4-methyl group (standard in 4-methylumbelliferyl-Cbz-glycinate) with a 4-butyl group increases the calculated partition coefficient (clogP) by approximately +1.6 to +1.8 log units, based on fragment-based calculation methods validated on substituted coumarin series [1]. This increase drives differential partitioning into hydrophobic enzyme clefts and alters non-specific protein binding. In the 4-alkylcoumarin photophysical study by Heldt et al. (1995), increasing alkyl chain length from methyl to butyl systematically reduced fluorescence quantum yield in viscous solvents due to enhanced torsional relaxation pathways, with 4-butylcoumarin exhibiting a measurably shorter mean fluorescence decay time than 4-methylcoumarin in glycerol (specific numerical values behind paywall; trend direction confirmed in abstract) [2].

Lipophilicity logP Structure-Activity Relationship Coumarin

8-Methyl Substitution: pH-Dependent Fluorescence Modulation Compared to 4-MU Scaffold

The 8-methyl substitution on the coumarin nucleus introduces pH-dependent fluorescence modulation that is absent in the standard 4-methylumbelliferone (4-MU) scaffold. Liu et al. (2020) demonstrated that 8-methyl-7-aminocoumarin exhibits sharp fluorescence attenuation at pH ~2.5 (acidic quenching) and pH ~11.5 (alkaline quenching), with strong blue fluorescence maintained in the pH 4–10 range [1]. In contrast, 4-methylumbelliferone (7-hydroxy-4-methylcoumarin) exhibits a single pKa ~7.8 for the phenolic hydroxyl, with fluorescence of the phenolate anion (high pH) being the dominant signal in standard assay conditions [2]. The 8-methyl group perturbs the electronic ground and excited states of the coumarin π-system, potentially altering both the excitation/emission maxima and the quantum yield of the liberated fluorophore relative to 4-MU.

Fluorescence pH sensitivity 8-Methylcoumarin Fluorogenic assay

Cbz-Gly Ester Motif: Dual Recognition by Serine Proteases and Transglutaminase 2 vs. Simple Acetate Ester Substrates

The N-Cbz-glycine ester motif provides a critical recognition element that distinguishes this compound from simple alkyl or acetate ester fluorogenic substrates. The 4-methylumbelliferyl ester of Cbz-glycine was demonstrated by Jameson et al. (1983) to be a good substrate for chymotrypsin (EC 3.4.21.1) and trypsin (EC 3.4.21.4), whereas simple 4-MU-acetate is recognized primarily by carboxylesterases (CES1/CES2) and esterase D [1][2]. Independently, the Cbz-Gly-coumarin-7-yl ester motif (without 4-butyl or 8-methyl substitution) is documented in BRENDA and primary literature as a donor substrate for transglutaminase 2 (TG2, EC 2.3.2.13), where the aromatic ester of glycine is the most efficient acyl-donor tested; D-Ala esters show 50-fold lower reactivity, and L-Ala esters are non-reactive [3][4]. Human esterase D exhibits a Km of ~10 µM for 4-MU-acetate [2], providing a comparator baseline for carboxylesterase activity, though direct Km values for the Cbz-Gly ester with esterase D are not reported.

Fluorogenic substrate Protease Transglutaminase Cbz-Glycine

Direct Ester Linkage vs. GABA-Spacer in Transglutaminase Substrates: Structural Basis for Differential Reactivity

The target compound features a direct ester bond between the Cbz-Gly carboxylate and the coumarin 7-hydroxyl group. This contrasts with the well-characterized transglutaminase substrates Cbz-Gly-GABA-7HC and Cbz-Phe-GABA-7HC, which incorporate a γ-aminobutyric acid (GABA) spacer between the amino acid and the coumarin leaving group [1]. The GABA-spacer substrates were designed to position the scissile amide bond at a distance from the coumarin that mimics the natural Gln-Lys isopeptide bond geometry in TG2 catalysis [2]. In the direct ester series (Cbz-Gly-7HC), the enzyme cleaves the ester bond directly rather than an amide, altering the rate-determining step and the leaving group pKa. Wodtke et al. (2016) demonstrated that for TG2 acyl-donor substrates, 7-hydroxy-4-methylcoumarin (HMC) leaving groups confer superior kinetic properties compared to unsubstituted 7-hydroxycoumarin (HC), with Z-Glu(HMC)-Gly-OH identified as the best substrate [3]. The 4-butyl-8-methyl substitution in the target compound represents a further departure from both the HMC and HC platforms.

Transglutaminase Substrate design Leaving group Fluorogenic

Physicochemical Handling and Solubility Profile: Predicted Differentiation from the 4-MU-Cbz-Gly Platform

The additional butyl and methyl substituents on the coumarin scaffold increase molecular weight, hydrophobicity, and predicted melting point relative to 4-MU-Cbz-glycinate. The molecular weight of 423.5 g/mol (vs. ~353 g/mol for 4-MU-Cbz-Gly) and the higher logP predict reduced aqueous solubility (estimated logS ≈ –5.5 to –6.0 for the target vs. –4.0 to –4.5 for 4-MU-Cbz-Gly, based on general solubility equation) . The structurally related compound (4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy-acetic acid (CAS 428504-99-8) has reported density of 1.2±0.1 g/cm³ and boiling point of 479.8±45.0 °C at 760 mmHg, indicating substantial intermolecular interactions in the pure state that would further reduce aqueous solubility [1]. Practically, this means the compound will require a higher percentage of organic co-solvent (DMSO or DMF) for stock solution preparation compared to 4-MU-Cbz-Gly.

Solubility logS Formulation DMSO stock

Recommended Application Scenarios for 4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate Based on Quantitative Evidence


Profiling Serine Protease Activity with an Extended-Lipophilicity Fluorogenic Substrate

The Cbz-Gly ester motif, validated with 4-MU-Cbz-Gly as a substrate for chymotrypsin and trypsin [1], combined with the enhanced lipophilicity of the 4-butyl-8-methyl scaffold (ΔclogP ≈ +1.6 vs. 4-MU), makes this compound suitable for probing protease activity in membrane-associated or hydrophobic environments where standard 4-MU-based substrates exhibit poor partitioning. The increased hydrophobicity may preferentially favour enzyme isoforms with more hydrophobic S1/S2 binding pockets. Users should independently validate Km and kcat for their specific protease of interest, as the 4-butyl substitution may sterically or electronically alter binding compared to 4-MU-Cbz-Gly. Assay detection should account for the potentially altered fluorescence properties of the liberated 8-methyl-substituted coumarin fluorophore, including optimization of excitation/emission wavelengths and pH.

Transglutaminase 2 Activity Assays with a Non-GABA-Spacer Gly-Donor Substrate

The compound's Cbz-Gly ester directly linked to the coumarin core qualifies it as a candidate donor substrate for TG2-mediated transamidation, analogous to Cbz-Gly-7HC, which is a documented TG2 donor substrate [2][3]. The direct ester linkage (no GABA spacer) may offer faster reaction kinetics but potentially higher background from non-enzymatic hydrolysis. In TG2 peptide synthesis applications, the Gly-donor is the most efficient acyl-donor tested, with >50-fold higher reactivity than D-Ala analogs [3]. The 4-butyl-8-methyl substitutions are uncharacterized in the TG2 context and require empirical evaluation of kobs under standard TG2 assay conditions (Ca²⁺-containing buffer with TCEP or DTT as reducing agent, λex 330 nm, λem 460 nm for 7-hydroxycoumarin detection). Researchers should benchmark against Z-Glu(HMC)-Gly-OH, the best-characterized TG2 fluorogenic substrate, to determine relative efficiency [4].

Enzyme Selectivity Fingerprinting with Coumarin Substrate Arrays

In enzyme fingerprinting studies using arrays of structurally diverse fluorogenic substrates to classify esterases, lipases, and proteases by their activity profiles [5], this compound adds a unique dimension to the array: it combines (a) a Cbz-protected amino acid ester (protease/TGase recognition), (b) a hydrophobic 4-butyl substituent (differentiating from 4-methyl or 4-ethyl in the array), and (c) an 8-methyl group on the coumarin that may shift the fluorescence detection window. When used alongside 4-MU-acetate, 4-MU-butyrate, 4-MU-Cbz-Gly, and Cbz-Gly-7HC, this compound can help discriminate between enzyme classes and isoforms based on differential substrate turnover rates. The unique combination of the Cbz-Gly recognition element with the dialkyl-substituted coumarin scaffold is not commercially available in any single alternative compound.

Hydrophobic-Binding-Site Directed Evolution Campaigns for Esterases and Proteases

For directed evolution of esterases or proteases toward substrates with enhanced hydrophobic character, this compound provides a screening substrate with significantly higher logP than the standard 4-MU esters typically used. The 4-butyl chain presents an additional hydrophobic surface for enzyme engineering, potentially enabling selection of variants with expanded substrate scope toward lipophilic esters. The fluorogenic readout enables high-throughput screening in microtiter plate format. However, due to the lower predicted aqueous solubility (estimated logS ≈ –5.5), screening protocols should include appropriate co-solvent controls and verify that observed activity differences are due to enzyme kinetics and not substrate precipitation artifacts. The 8-methyl group's pH-dependent fluorescence may also be exploited as an internal pH reporter if the liberated fluorophore's emission ratio at two wavelengths is monitored [6].

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